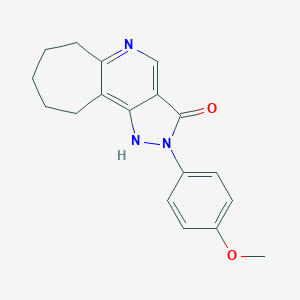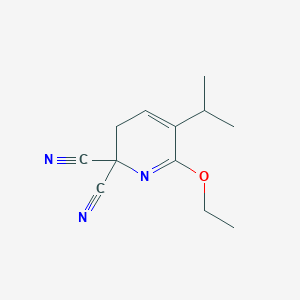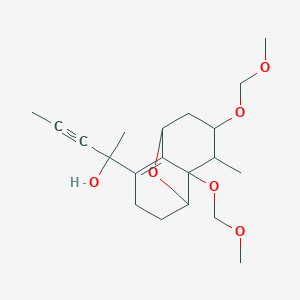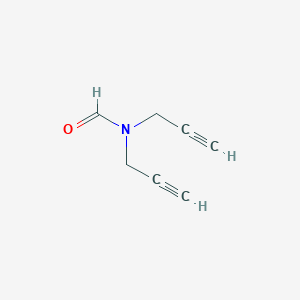
CGS 20625
Vue d'ensemble
Description
- CGS 20625 est un composé possédant des propriétés anxiolytiques, principalement utilisé dans la recherche scientifique.
- Structurellement distinct des benzodiazépines, il appartient à la catégorie des anxiolytiques non-benzodiazépines .
Applications De Recherche Scientifique
- CGS 20625 has been investigated for its potential in treating pentylenetetrazol-induced seizures.
- Beyond this, its applications extend to various fields, including chemistry, biology, medicine, and industry.
- Researchers continue to explore its therapeutic potential.
Mécanisme D'action
Target of Action
CGS 20625, also known as Unii-K9Q4R9S81O, is a potent, selective, and orally active partial agonist for the central benzodiazepine receptor . This receptor is the primary target of this compound and plays a crucial role in mediating the effects of the compound.
Mode of Action
This compound interacts with the central benzodiazepine receptor by inhibiting the binding of [3H]-flunitrazepam to these receptors . It acts as a positive allosteric modulator at several GABA A receptor types . Due to its alicyclic moiety potency at γ1 subunit, the potency of this compound at receptor types containing this subunit is more pronounced compared to benzodiazepines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By modulating the GABA A receptors, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation leads to downstream effects such as anxiolytic and anticonvulsant effects .
Pharmacokinetics
This compound exhibits oral bioavailability of 41% . It is absorbed slowly and exhibits delayed absorption in both dogs and humans . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and overall pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anxiolytic and anticonvulsant effects . It produces these effects without causing significant sedative effects or muscle relaxant effects, even at high doses . This makes this compound a valuable compound for research into treatments for conditions like anxiety and seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological factors in the gastrointestinal tract or greater first-pass metabolism in humans may account for species differences in the pharmacokinetics of this compound
Safety and Hazards
Analyse Biochimique
Biochemical Properties
CGS 20625 plays a significant role in biochemical reactions. It acts as a positive allosteric modulator at several GABA A receptors types . Due to its alicyclic moiety potency at γ1 subunit, the potency of this compound at receptor types containing this subunit is more pronounced compared to benzodiazepines . This interaction with GABA A receptors is crucial for its anxiolytic and anticonvulsant effects .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors, which are pivotal in maintaining the balance of excitation and inhibition in the central nervous system . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to central benzodiazepine receptors, where it acts as a positive allosteric modulator . It inhibits [3H]-flunitrazepam binding to these receptors with an IC50 of 1.3 nM . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits slow, delayed absorption when given orally . Over time, the effects of this compound may change due to factors such as the product’s stability and degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, it can exhibit potent anxiolytic and anticonvulsant effects . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors due to its role as a modulator of GABA A receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle du CGS 20625 ne sont pas largement documentées dans la littérature. Il est généralement synthétisé par des procédés chimiques.
- Les chercheurs ont probablement exploré diverses voies de synthèse et conditions réactionnelles pour obtenir ce composé.
Analyse Des Réactions Chimiques
- CGS 20625 interagit avec les récepteurs benzodiazépiniques centraux.
- Les réactions courantes comprennent la liaison à ces récepteurs, inhibant la liaison du [3H]-flunitrazépam avec un IC50 impressionnant de 1,3 nM.
- Les principaux produits formés à partir de ces interactions sont liés à ses effets anxiolytiques.
Applications de la recherche scientifique
- This compound a été étudié pour son potentiel dans le traitement des crises induites par le pentylènetétrazol.
- Au-delà de cela, ses applications s'étendent à divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
- Les chercheurs continuent d'explorer son potentiel thérapeutique.
Mécanisme d'action
- Le composé exerce ses effets en interagissant avec les récepteurs benzodiazépiniques centraux.
- Ces récepteurs jouent un rôle crucial dans la modulation de l'anxiété et d'autres fonctions neurologiques.
Comparaison Avec Des Composés Similaires
- Bien que le CGS 20625 soit unique en raison de sa structure non benzodiazépinique, il partage certains effets avec les benzodiazépines traditionnelles.
- Des composés similaires comprennent d'autres anxiolytiques et modulateurs des récepteurs GABA.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912046 | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-55-1 | |
| Record name | Cgs 20625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-20625 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship (SAR) of CGS 20625? How do modifications to its structure impact its activity, potency, and selectivity?
A1: While the provided research doesn't delve into specific SAR studies on this compound, it highlights the compound's unique structure compared to other benzodiazepine receptor ligands. Its pyrazolopyridine core differs significantly from classical benzodiazepines and likely contributes to its distinct pharmacological profile. Further research exploring modifications to this core structure and its substituents would be valuable in elucidating the SAR and potentially identifying analogs with enhanced therapeutic properties.
Q2: What is known about the absorption of this compound?
A4: Research suggests that this compound faces challenges in terms of oral absorption due to its low solubility. [] This characteristic necessitates further investigation into strategies for enhancing its bioavailability, such as formulation optimization or the exploration of alternative delivery routes.
Q3: Are there any specific GABAA receptor subtypes that this compound preferentially binds to?
A5: this compound exhibits a unique pharmacological profile in its interaction with GABAA receptors containing the γ1 subunit. [, , ] While it enhances GABA-induced currents in α1β2γ1 receptors, its potency and efficacy are lower compared to α1β2γ2S receptors. [] Interestingly, the effects of this compound on α1β2γ1 receptors are insensitive to blockade by flumazenil, a benzodiazepine antagonist, further highlighting its distinct mode of action compared to classical benzodiazepines. [] This selectivity for GABAA receptors containing the γ1 subunit makes this compound an intriguing target for further research, especially considering the restricted expression pattern of these receptors in the brain, potentially leading to more targeted therapeutic interventions.
Q4: What analytical techniques are used to study this compound?
A6: High-performance liquid chromatography (HPLC) is a key analytical technique used for the determination of this compound levels in human plasma. [] This method allows for the sensitive and specific quantification of the drug, contributing to a better understanding of its pharmacokinetic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)











